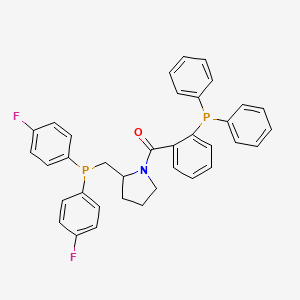
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is a complex organophosphorus compound It is characterized by the presence of both fluorophenyl and diphenylphosphanyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with bis(4-fluorophenyl)phosphine and diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, like palladium, can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phosphanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst and are conducted in solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, its fluorophenyl groups may enhance its binding affinity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(2-((Bis(4-chlorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- (S)-(2-((Bis(4-bromophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
Uniqueness
Compared to similar compounds, (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C36H31F2NOP2 |
|---|---|
Molekulargewicht |
593.6 g/mol |
IUPAC-Name |
[2-[bis(4-fluorophenyl)phosphanylmethyl]pyrrolidin-1-yl]-(2-diphenylphosphanylphenyl)methanone |
InChI |
InChI=1S/C36H31F2NOP2/c37-27-17-21-30(22-18-27)41(31-23-19-28(38)20-24-31)26-29-10-9-25-39(29)36(40)34-15-7-8-16-35(34)42(32-11-3-1-4-12-32)33-13-5-2-6-14-33/h1-8,11-24,29H,9-10,25-26H2 |
InChI-Schlüssel |
WKMMCBWXFMWIHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



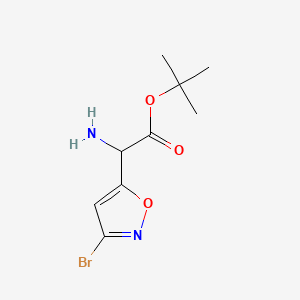
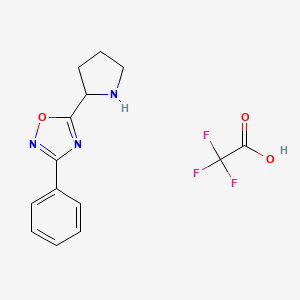
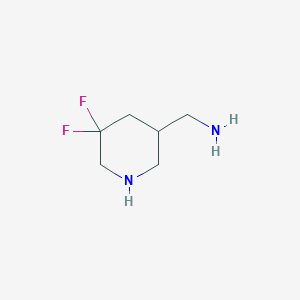



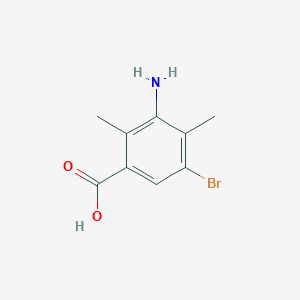
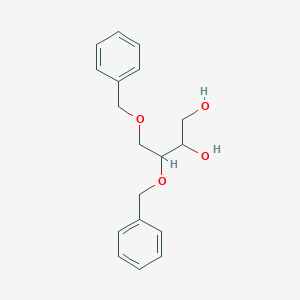
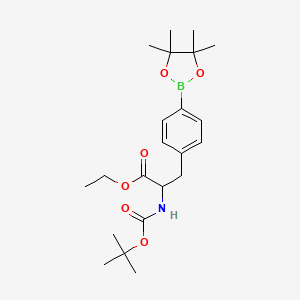
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
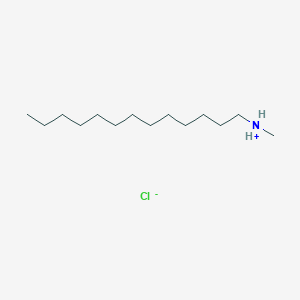
![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)
